2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)
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Overview
Description
2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) is an organic compound with the chemical formula C15H13N3O2. This compound is known for its unique structure, which includes a nitrophenyl group and two pyrrole rings. It is typically a white to light yellow crystalline solid and is soluble in various organic solvents such as chloroform and ethanol[1][2].
Preparation Methods
The synthesis of 2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) generally involves the reaction of 4-nitrobenzaldehyde with pyrrole derivatives under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography[1][2].
Chemical Reactions Analysis
2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and pyrrole oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in a different set of derivatives.
Scientific Research Applications
2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials[][2].
Mechanism of Action
The mechanism of action of 2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole rings can interact with various biological receptors. These interactions can lead to changes in cellular processes, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds to 2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) include:
2,2’-Methylenebis(4-methyl-6-tert-butylphenol): Known for its antioxidant properties in rubber and plastic industries.
2,2’-[(4-Nitrophenyl)methylene]bis(1H-pyrrole): A structurally similar compound with different substituents on the pyrrole rings[][2].
The uniqueness of 2,2’-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
234440-54-1 |
---|---|
Molecular Formula |
C25H33N3O2 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-butyl-2-[(3-butyl-4-methyl-1H-pyrrol-2-yl)-(4-nitrophenyl)methyl]-4-methyl-1H-pyrrole |
InChI |
InChI=1S/C25H33N3O2/c1-5-7-9-21-17(3)15-26-24(21)23(19-11-13-20(14-12-19)28(29)30)25-22(10-8-6-2)18(4)16-27-25/h11-16,23,26-27H,5-10H2,1-4H3 |
InChI Key |
DIHQMHFWVDUFQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(NC=C1C)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C(=CN3)C)CCCC |
Origin of Product |
United States |
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